1-(4-Chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
The compound seems to be a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The “4-Chlorophenyl” part suggests the presence of a phenyl ring (a six-membered carbon ring) with a chlorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions. For example, a related compound, “1-[(4-chloro phenyl) (phenyl)-methyl]-piperazine”, was synthesized from “(4-chlorophenyl) (phenyl)-methanone” in three steps with excellent yields .Scientific Research Applications
Nootropic Activity
- The compound has been explored in the synthesis of nootropics. Valenta et al. (1994) discuss the transformation of related compounds to produce carboxamides tested for nootropic activity (Valenta, Urban, Taimr, & Polívka, 1994).
Chemical Reactions and Derivatives
- Black, Kumar, and McConnell (1996) studied the reaction of a related compound, 3-(4′-Chlorophenyl)-4,6-dimethoxyindole, with oxalyl chloride, examining the resulting derivatives (Black, Kumar, & McConnell, 1996).
Heterogeneous Catalytic Decomposition
- Huang et al. (2003) investigated the decomposition of hydrogen peroxide and 4-chlorophenol in the presence of modified activated carbons, demonstrating a relationship with the compound's derivatives (Huang, Lu, Chen, & Lee, 2003).
Environmental and Analytical Chemistry
- Research by Brillas, Sauleda, and Casado (1998) on the degradation of 4-chlorophenol provides insights into environmental applications and analytical chemistry methodologies (Brillas, Sauleda, & Casado, 1998).
Molecular Structure Analysis
- Teslenko et al. (2008) conducted a study focusing on the molecular structure of a similar compound, 3-(4-Chlorophenyl)-2,1-benzisoxazole-5-carbonyl chloride, providing insights into structural chemistry (Teslenko, Matiychuk, Obushak, Kinzhybalo, & Ślepokura, 2008).
Synthesis and Applications in Organic Chemistry
- Ren, Liu, and Guo (1996) explored the oxyfunctionalization of ketones using a related compound, showcasing its application in organic synthesis (Ren, Liu, & Guo, 1996).
Luminescent Properties in Organometallics
- Li et al. (2012) discussed the blue-green luminescent properties of rhenium(I) tricarbonyl complexes, which can be linked to similar chlorophenyl compounds (Li, Li, Wang, Chen, Li, Chen, Zheng, & Xue, 2012).
Electronic and Optical Properties in Materials Science
- Zedan, El-Taweel, and El-Menyawy (2020) explored the structural, optical, and junction characteristics of pyrazolo pyridine derivatives, highlighting applications in materials science (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis of Tricyclic Compounds
- Chan et al. (1990) focused on the transaminations of enaminones, leading to the synthesis of tricyclic compounds, demonstrating the compound's utility in complex organic syntheses (Chan, Friary, Jones, Schwerdt, Seidl, Watnick, & Williams, 1990).
Radical Mechanism in Nucleophilic Substitution
- Santiago et al. (1991) investigated the radical mechanism of nucleophilic substitution in a related compound, providing insights into reaction mechanisms in organic chemistry (Santiago, Takeuchi, Ohga, Nishida, & Rossi, 1991).
Future Directions
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2/c12-8-1-3-9(4-2-8)14-6-7(11(13)16)5-10(14)15/h1-4,7H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJPBCYGWGMVVBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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